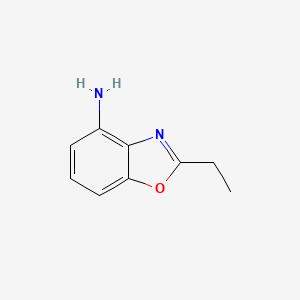

2-Ethyl-1,3-benzoxazol-4-amine

Descripción general

Descripción

2-Ethyl-1,3-benzoxazol-4-amine is a heterocyclic aromatic compound with the molecular formula C₉H₁₀N₂O It is a derivative of benzoxazole, a bicyclic structure consisting of a benzene ring fused to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-benzoxazol-4-amine typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as sulfur and DABCO (1,4-diazabicyclo[2.2.2]octane) under reflux conditions . Another method involves the use of a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) in water, which provides high yields and can be reused for multiple runs .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. Catalysts such as metal catalysts and ionic liquid catalysts are commonly used to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-1,3-benzoxazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that benzoxazole derivatives exhibit significant anticancer properties. For instance, studies involving 2-substituted benzoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells. The presence of specific substituents on the benzoxazole moiety enhances this activity .

Case Study: Synthesis of Anticancer Agents

A study focused on synthesizing new derivatives based on 2-ethyl-1,3-benzoxazol-4-amine explored their effectiveness against tumor models. The synthesized compounds showed promising results in inhibiting tumor growth in animal models, indicating their potential as anticancer agents .

Antimicrobial Properties

The biological activities of this compound also extend to antimicrobial applications. Research has shown that benzoxazole derivatives possess strong antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. Recent advancements in synthetic strategies have enabled the efficient production of this compound using novel catalysts and reaction conditions.

| Method | Description | Yield |

|---|---|---|

| Magnetic Solid Acid Nanocatalyst | Utilizes a magnetic catalyst for the synthesis under mild conditions | 79–89% |

| Oxidative Coupling Reaction | Involves coupling reactions with aldehydes catalyzed by lead tetraacetate | High yield reported |

These methodologies not only enhance yield but also reduce reaction times and improve overall efficiency in synthesizing benzoxazole derivatives .

Material Science Applications

In addition to its pharmaceutical applications, this compound is being investigated for its potential use in materials science. Its unique chemical properties can be leveraged to create novel materials with specific functionalities, such as sensors or polymers with enhanced thermal stability.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-1,3-benzoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, allowing it to modulate various biochemical processes. For instance, its anticancer activity is attributed to its ability to interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Benzoxazole: The parent compound, which shares the benzoxazole core structure.

2-Aminobenzoxazole: A similar compound with an amino group at the 2-position.

2-Methylbenzoxazole: A derivative with a methyl group at the 2-position.

Uniqueness

2-Ethyl-1,3-benzoxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Ethyl-1,3-benzoxazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 162.19 g/mol. Its structure features a benzoxazole ring, which is known for its significant role in various biological activities due to its ability to interact with biological macromolecules.

Target Interactions

The benzoxazole moiety allows this compound to interact with various enzymes and proteins. This interaction can inhibit enzyme activity, influencing multiple cellular pathways. Notably, the compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Biochemical Pathways

The compound affects several biochemical pathways:

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.

- Anticancer Activity : It influences cell signaling pathways involved in proliferation and survival, leading to increased apoptosis in cancerous cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis and other clinically relevant bacterial strains . The compound's efficacy as a quorum sensing inhibitor (QSI) has also been explored, suggesting potential applications in controlling bacterial virulence .

Antifungal Effects

The compound has demonstrated antifungal properties against common fungal pathogens. Its mode of action involves disrupting fungal cell membranes and inhibiting ergosterol biosynthesis, which is crucial for fungal cell integrity.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies have reported its ability to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis .

Case Studies

A notable study evaluated the compound's effects on Mycobacterium tuberculosis, using endpoint-determined assays to measure its inhibitory activity. The results indicated that modifications to the benzoxazole structure could enhance antimicrobial selectivity while reducing cytotoxicity towards mammalian cells .

Another investigation focused on its role as a QSI against Pseudomonas aeruginosa, revealing that specific derivatives could significantly reduce biofilm formation and virulence factor production .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower concentrations, it exhibits beneficial effects without significant toxicity. However, higher doses may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications.

Summary of Research Findings

Propiedades

IUPAC Name |

2-ethyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXQMIZDXNTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476979 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477603-35-3 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.